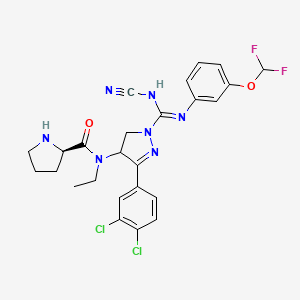

Smyd2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H25Cl2F2N7O2 |

|---|---|

Molecular Weight |

564.4 g/mol |

IUPAC Name |

(2R)-N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H25Cl2F2N7O2/c1-2-35(23(37)20-7-4-10-31-20)21-13-36(34-22(21)15-8-9-18(26)19(27)11-15)25(32-14-30)33-16-5-3-6-17(12-16)38-24(28)29/h3,5-6,8-9,11-12,20-21,24,31H,2,4,7,10,13H2,1H3,(H,32,33)/t20-,21?/m1/s1 |

InChI Key |

VCBSBDOQSNRVOX-VQCQRNETSA-N |

Isomeric SMILES |

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)[C@H]4CCCN4 |

Canonical SMILES |

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)C4CCCN4 |

Origin of Product |

United States |

Foundational & Exploratory

Smyd2-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyd2 (SET and MYND domain-containing protein 2) is a protein lysine methyltransferase implicated in various cellular processes and linked to the pathogenesis of several diseases, including cancer. As a result, the development of potent and selective Smyd2 inhibitors is of significant interest for both basic research and therapeutic applications. Smyd2-IN-1 is a highly potent inhibitor of Smyd2, emerging from patent literature as a promising chemical probe for studying Smyd2 biology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available data and a comparative analysis with other well-characterized Smyd2 inhibitors.

Core Properties of this compound

This compound is a potent inhibitor of Smyd2 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.

| Inhibitor | IC50 (nM) | Source |

| This compound | 4.45 | [1][2] |

This high potency suggests a strong interaction with the Smyd2 enzyme. This compound was first disclosed in patent WO2016166186A1 as a novel aryl-cyanoguanidine compound.[2]

Mechanism of Action

While specific mechanistic studies on this compound are not extensively available in peer-reviewed literature, the mechanism of action can be inferred from the growing body of research on other potent, selective Smyd2 inhibitors that bind in the substrate-binding pocket.

Comparative Analysis with Other Smyd2 Inhibitors

Several other small molecule inhibitors of Smyd2 have been well-characterized, providing insights into the likely mechanism of this compound. These inhibitors, such as AZ505, LLY-507, and A-893, have been shown to be competitive with the peptide substrate and uncompetitive or non-competitive with respect to the co-factor S-adenosylmethionine (SAM). This indicates that they bind to the lysine-binding channel of Smyd2, preventing the substrate from accessing the active site.

| Inhibitor | IC50 (nM) | Mechanism of Action |

| AZ505 | 120 | Substrate-competitive[3] |

| LLY-507 | <15 | Substrate peptide binding pocket inhibitor[3][4] |

| A-893 | 2.8 | Peptide-competitive |

| BAY-598 | 27 | Peptide-competitive, SAM-uncompetitive[3][5] |

Given the high potency of this compound, it is highly probable that it also acts as a substrate-competitive inhibitor , binding to the substrate peptide binding groove of Smyd2.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed competitive inhibition mechanism of Smyd2 by an inhibitor like this compound.

Caption: Proposed mechanism of Smyd2 inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, standard assays used for other Smyd2 inhibitors can be adapted.

Biochemical Assay: In Vitro Methyltransferase Activity

A common method to assess the inhibitory activity of compounds against Smyd2 is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide.

Materials:

-

Recombinant human Smyd2 enzyme

-

Substrate peptide (e.g., a biotinylated peptide derived from p53 or histone H3)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Streptavidin-coated scintillation proximity assay (SPA) beads or phosphocellulose paper

-

Scintillation counter

Workflow:

Caption: General workflow for a radiometric Smyd2 biochemical assay.

Procedure Outline:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the assay buffer, Smyd2 enzyme, substrate peptide, and the inhibitor.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Stop the reaction (e.g., by adding a high concentration of non-radiolabeled SAM or a denaturing agent).

-

Capture the biotinylated peptide on streptavidin-coated SPA beads or a phosphocellulose membrane.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Cellular Assay: In-Cell Target Engagement

To confirm that this compound engages its target in a cellular context, one can measure the methylation status of a known Smyd2 substrate, such as p53 at lysine 370 (p53K370me1).

Materials:

-

A suitable cell line (e.g., A549, which has high Smyd2 expression and wild-type p53)

-

This compound

-

Cell lysis buffer

-

Antibodies: anti-p53K370me1, anti-total p53, and a loading control (e.g., anti-GAPDH)

-

Western blotting reagents and equipment

Workflow:

Caption: Workflow for a Western blot-based cellular assay for Smyd2 activity.

Procedure Outline:

-

Plate cells and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound for a specific duration (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against p53K370me1 and total p53.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

-

Quantify the band intensities and normalize the p53K370me1 signal to the total p53 signal to determine the extent of inhibition.

Signaling Pathways Involving Smyd2

Smyd2 is involved in the regulation of several key signaling pathways, primarily through the methylation of non-histone proteins. Inhibition of Smyd2 by compounds like this compound is expected to modulate these pathways.

Caption: Key signaling pathways regulated by Smyd2 methylation activity.

Conclusion

This compound is a potent inhibitor of the Smyd2 methyltransferase. While detailed published studies on its specific mechanism of action are limited, a strong inference can be made from its high potency and the well-established mechanisms of other selective Smyd2 inhibitors. It is likely a substrate-competitive inhibitor that targets the peptide-binding groove of the enzyme. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the effects of this compound in various biological systems. Further studies are warranted to fully elucidate its kinetic parameters, selectivity profile, and structural basis of inhibition, which will be crucial for its application as a chemical probe and potential therapeutic lead.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SMYD2 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery and Development of Smyd2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of Smyd2-IN-1, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cancers. This document details the biochemical and cellular activity of this compound and other key SMYD2 inhibitors, outlines the experimental protocols utilized in their characterization, and illustrates the critical signaling pathways regulated by SMYD2.

Introduction to SMYD2 as a Therapeutic Target

SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that plays a crucial role in regulating gene expression and cell signaling through the methylation of both histone and non-histone proteins.[1] SMYD2 has been shown to methylate several key proteins involved in cancer progression, including the tumor suppressors p53 and Retinoblastoma (RB), as well as other proteins like HSP90 and PARP1.[1] Overexpression of SMYD2 has been observed in various cancers, including esophageal squamous cell carcinoma, bladder cancer, and gastric cancer, often correlating with poor patient prognosis. This has established SMYD2 as a promising therapeutic target for the development of novel anti-cancer agents.

Discovery and Optimization of SMYD2 Inhibitors

The development of SMYD2 inhibitors has been an active area of research, leading to the discovery of several classes of small molecules. The journey typically begins with high-throughput screening (HTS) to identify initial hit compounds, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

A key compound that emerged from these efforts is This compound (also known as BAY-598), a potent and selective aminopyrazoline-based inhibitor. The discovery of this compound and other notable inhibitors like AZ505, LLY-507, and A-893 has provided valuable chemical tools to probe the biological functions of SMYD2 and explore its therapeutic potential.

Below is a workflow diagram illustrating the typical discovery and development process for a SMYD2 inhibitor.

Quantitative Analysis of SMYD2 Inhibitors

The potency and selectivity of SMYD2 inhibitors are critical parameters evaluated during their development. The following tables summarize the reported in vitro and cellular activities of this compound and other key SMYD2 inhibitors.

Table 1: Biochemical Activity of SMYD2 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound (BAY-598) | SMYD2 | SPA | 27 | [2] |

| (R)-BAY-598 | SMYD2 | SPA | 1700 | |

| AZ505 | SMYD2 | Biochemical | 120 | |

| LLY-507 | SMYD2 | SPA (p53 peptide) | <15 | |

| LLY-507 | SMYD2 | SPA (H4 peptide) | 31 | [3] |

| A-893 | SMYD2 | SPA | 2.8 | |

| EPZ033294 | SMYD2 | Biochemical | 3.9 |

SPA: Scintillation Proximity Assay

Table 2: Cellular Activity of SMYD2 Inhibitors

| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| This compound (BAY-598) | KYSE-150 | p53 Methylation | p53K370me1 | <1 | [2] |

| LLY-507 | HEK293 | Western Blot | p53K370me1 | <1 | |

| LLY-507 | U2OS | ELISA | p53K370me1 | 0.6 | [3] |

| LLY-507 | KYSE-150 | MSD ELISA | p53K370me1 | 0.6 |

MSD: Meso Scale Discovery

Key Signaling Pathways Involving SMYD2

SMYD2 exerts its biological effects by methylating key proteins in several critical signaling pathways implicated in cancer. Understanding these pathways is essential for elucidating the mechanism of action of SMYD2 inhibitors.

p53 Signaling Pathway

SMYD2 directly methylates the tumor suppressor protein p53 at lysine 370 (K370).[4] This methylation event represses the transcriptional activity of p53, thereby inhibiting its ability to induce apoptosis and cell cycle arrest in response to cellular stress.[4] Inhibition of SMYD2 with compounds like this compound can restore p53 function, leading to tumor suppression.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Role of Smyd2 in histone methylation

An In-depth Technical Guide on the Role of Smyd2 in Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 2 (Smyd2), also known as KMT3C, is a protein lysine methyltransferase that plays a crucial role in regulating gene expression and various cellular processes through the methylation of both histone and non-histone proteins.[1][2][3][4] Its involvement in diverse biological functions, ranging from signal transduction and muscle function to the development of diseases such as cancer, has positioned Smyd2 as a significant target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the core aspects of Smyd2-mediated histone methylation, including its enzymatic activity, substrate specificity, involvement in key signaling pathways, and detailed experimental protocols for its study.

Core Functions of Smyd2

Smyd2 is a member of the SMYD family of protein methyltransferases, characterized by a catalytic SET domain that is split by a MYND domain.[2] This unique structural arrangement allows Smyd2 to recognize and methylate a diverse range of substrates. While initially identified as a histone methyltransferase, a growing body of evidence highlights its significant role in methylating non-histone proteins, thereby influencing a wide array of cellular signaling pathways.[2][3][4]

Histone and Non-Histone Targets of Smyd2

Smyd2 exhibits methyltransferase activity towards both histone and a wide array of non-histone substrates, influencing a variety of cellular processes.

Histone Substrates

Smyd2 primarily targets histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36), as well as histone H4 at lysine 20 (H4K20).[3][7] These methylation events are critical for regulating chromatin structure and gene transcription.

-

H3K4 Methylation: Smyd2-mediated methylation of H3K4 is generally associated with transcriptional activation.

-

H3K36 Methylation: Methylation of H3K36 by Smyd2 is involved in both transcriptional activation and repression, depending on the genomic context.

-

H4K20 Methylation: Smyd2-dependent H4K20 monomethylation has been implicated in the establishment of repressive chromatin environments.

Non-Histone Substrates

Smyd2 methylates a diverse range of non-histone proteins, modulating their activity and influencing downstream signaling pathways. Key non-histone targets include:

-

p53: Smyd2 methylates the tumor suppressor p53 at lysine 370, leading to the inhibition of its transcriptional activity.[8][9]

-

Retinoblastoma protein (RB): Methylation of RB by Smyd2 influences cell cycle progression.

-

Heat Shock Protein 90 (HSP90): Smyd2-mediated methylation of HSP90 affects its chaperone activity and the stability of its client proteins.

-

STAT3: Smyd2 methylates the signal transducer and activator of transcription 3 (STAT3), promoting its activation and downstream signaling.

-

NF-κB (p65 subunit): Methylation of the p65 subunit of NF-κB by Smyd2 enhances its transcriptional activity.

Quantitative Data on Smyd2 Activity

The enzymatic activity of Smyd2 has been characterized using various substrates. The following table summarizes key kinetic parameters, providing a quantitative measure of its substrate preference.

| Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Reference |

| p53 peptide (361-380) | 20 | Not Reported | [9] |

| Histone H3 | 5 | Not Reported | [2] |

| Histone H4 | 5 | Not Reported | [7] |

Note: The kinetic parameters for histone substrates are based on substrate concentrations used in activity assays, and direct K_m_ and k_cat_ values from detailed kinetic studies are not yet widely available.

Signaling Pathways Involving Smyd2

Smyd2 is a key regulator in several critical signaling pathways, influencing cellular responses to a variety of stimuli.

Smyd2 in the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a central role in cell growth, differentiation, and extracellular matrix production. Smyd2 is involved in a positive feedback loop with this pathway. TGF-β signaling, through Smad3, upregulates the expression of Smyd2. In turn, Smyd2 can enhance the expression of TGF-β and other fibrotic genes, contributing to processes like renal fibrosis.[10]

Caption: Smyd2 in the TGF-β signaling pathway.

Smyd2 in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immunity, and cell survival. Smyd2 has been shown to positively regulate this pathway by methylating the p65 subunit of NF-κB and TNF receptor-associated factor 2 (TRAF2), leading to enhanced NF-κB transcriptional activity.[5][11][12][13]

Caption: Smyd2 in the NF-κB signaling pathway.

Smyd2 in the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell proliferation, differentiation, and survival. Smyd2 can methylate STAT3, which enhances its phosphorylation and subsequent activation, leading to the transcription of target genes. This creates a positive feedback loop where STAT3 can also induce the expression of Smyd2.

Caption: Smyd2 in the STAT3 signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study Smyd2 function.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is for a radiometric assay to measure the methyltransferase activity of Smyd2 on histone substrates.

Materials:

-

Recombinant human Smyd2 protein

-

Recombinant histone H3 or H4 protein (or peptides)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

2x HMT Assay Buffer: 100 mM Tris-HCl (pH 8.5), 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 2 mM PMSF

-

Scintillation fluid

-

P81 phosphocellulose paper

-

Wash Buffer: 100 mM sodium bicarbonate (pH 9.0)

-

Ethanol

-

SDS-PAGE loading buffer

Procedure:

-

Prepare the reaction mixture on ice in a total volume of 20 µL:

-

10 µL of 2x HMT Assay Buffer

-

1 µL of [³H]-SAM (1 µCi)

-

5 µM of histone substrate (H3 or H4)

-

26-58.5 nM of recombinant Smyd2 protein[7]

-

Nuclease-free water to 20 µL

-

-

Incubate the reaction at 30°C for 1-3 hours.[7]

-

To stop the reaction, spot 15 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each with 100 mM sodium bicarbonate (pH 9.0).

-

Wash the P81 paper once with ethanol for 2 minutes.

-

Air dry the P81 paper.

-

Place the dry P81 paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

To visualize the methylated histones, add 5 µL of SDS-PAGE loading buffer to the remaining 5 µL of the reaction mixture, boil for 5 minutes, and analyze by SDS-PAGE and autoradiography.

Caption: In Vitro Histone Methyltransferase Assay Workflow.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the steps for performing ChIP to identify the genomic regions where Smyd2 is bound.

Buffers and Reagents:

-

Cell Lysis Buffer: 5 mM HEPES (pH 8.0), 85 mM KCl, 0.5% NP-40, supplemented with protease inhibitors.

-

Nuclear Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, supplemented with protease inhibitors.

-

RIPA Buffer (Low Salt): 20 mM Tris-HCl (pH 8.1), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 0.1% sodium deoxycholate.[7]

-

RIPA Buffer (High Salt): 20 mM Tris-HCl (pH 8.1), 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 0.1% sodium deoxycholate.[7]

-

LiCl Wash Buffer: 10 mM Tris-HCl (pH 8.1), 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5% sodium deoxycholate.[7]

-

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

-

Elution Buffer: 1% SDS, 0.1 M NaHCO₃.

-

Protein A/G magnetic beads

-

Anti-Smyd2 antibody (ChIP-grade)

-

Normal IgG (as a negative control)

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

RNase A

-

Proteinase K

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine for 5 minutes.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.

-

Nuclear Lysis: Centrifuge to pellet the nuclei, and resuspend the pellet in Nuclear Lysis Buffer.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with anti-Smyd2 antibody or normal IgG overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with Low Salt RIPA Buffer, High Salt RIPA Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.

-

Elution: Elute the chromatin from the beads by incubating with Elution Buffer at 65°C.

-

Reverse Cross-linking: Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a PCR purification kit.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Mass Spectrometry for Substrate Identification

This protocol provides a general workflow for identifying Smyd2 substrates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Perform an in vitro methylation reaction with recombinant Smyd2 and a complex protein lysate or a specific purified protein.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein band of interest and perform in-gel digestion with trypsin.

-

Extract the resulting peptides from the gel.

-

Desalt and concentrate the peptides using C18 ZipTips.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 35% B over 100-200 minutes is a typical starting point.[1]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI).

-

Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap is recommended.

-

Acquisition Mode: Data-dependent acquisition (DDA), where the most intense ions from the MS1 scan are selected for fragmentation in the MS2 scan.

-

Fragmentation: Higher-energy collisional dissociation (HCD).

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

-

Search for the mass shift corresponding to methylation (+14.01565 Da for monomethylation) on lysine residues.

-

Validate the identified methylation sites by manual inspection of the MS/MS spectra.

Caption: Mass Spectrometry Workflow for Substrate ID.

Conclusion and Future Directions

Smyd2 is a multifaceted protein lysine methyltransferase with a profound impact on cellular regulation through its methylation of both histone and non-histone targets. Its intricate involvement in key signaling pathways underscores its importance in both normal physiology and disease states, particularly cancer. The development of specific inhibitors targeting Smyd2 holds significant promise for novel therapeutic strategies.

Future research should focus on several key areas:

-

Elucidating the full spectrum of Smyd2 substrates: While numerous substrates have been identified, a comprehensive understanding of the Smyd2 "methylome" is still lacking.

-

Defining the context-dependent roles of Smyd2: The functional consequences of Smyd2-mediated methylation appear to be highly dependent on the cellular context and the specific substrate.

-

Developing more potent and selective Smyd2 inhibitors: Further medicinal chemistry efforts are needed to develop drug candidates with improved pharmacological properties.

-

Translating preclinical findings into clinical applications: Rigorous preclinical and clinical studies are required to validate the therapeutic potential of targeting Smyd2 in various diseases.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the complex world of Smyd2-mediated methylation and contribute to the advancement of this exciting field.

References

- 1. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SMYD2 Promotes Hepatocellular Carcinoma Progression by Reprogramming Glutamine Metabolism via c-Myc/GLS1 Axis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. SMYD2 promotes tumorigenesis and metastasis of lung adenocarcinoma through RPS7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Smyd2 conformational changes in response to p53 binding: role of the C‐terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overexpression of SET and MYND Domain-Containing Protein 2 (SMYD2) Is Associated with Tumor Progression and Poor Prognosis in Patients with Papillary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Modulatory Effect of Smyd2-IN-1 on p53 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein lysine methyltransferase SMYD2 has emerged as a critical regulator of cellular processes through the methylation of both histone and non-histone proteins. A key non-histone target of SMYD2 is the tumor suppressor protein p53. Methylation of p53 at lysine 370 (K370) by SMYD2 represses p53's transcriptional activity and its pro-apoptotic functions, making SMYD2 a compelling target for therapeutic intervention in oncology. This technical guide provides an in-depth overview of the potent and selective SMYD2 inhibitor, Smyd2-IN-1, and its effect on p53 methylation. We present a compilation of quantitative data, detailed experimental protocols for assessing inhibitor activity, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Smyd2 and its Role in p53 Regulation

SMYD2 (SET and MYND domain-containing protein 2) is a protein lysine methyltransferase that plays a significant role in various cellular functions, including signal transduction and cell cycle regulation.[1] One of its most well-characterized non-histone substrates is the tumor suppressor p53.[2][3] SMYD2 specifically monomethylates p53 at lysine 370 (p53K370me1).[4][5] This post-translational modification has been shown to inhibit the transcriptional activity of p53, thereby attenuating its ability to induce apoptosis in response to cellular stress and DNA damage.[4][6] The repression of p53 function by SMYD2 has implicated this enzyme as a potential oncogene, and its overexpression has been observed in various cancers, including esophageal squamous cell carcinoma.[1][7]

The development of small molecule inhibitors targeting SMYD2 provides a valuable tool for dissecting its biological functions and exploring its therapeutic potential. This compound is a potent and selective inhibitor of SMYD2, offering a means to pharmacologically interrogate the consequences of SMYD2 inhibition on p53 methylation and downstream cellular pathways.

Quantitative Data on Smyd2 Inhibitors

The inhibitory potency of this compound and other notable SMYD2 inhibitors has been characterized through various biochemical and cell-based assays. This section summarizes the key quantitative data for these compounds.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound | SMYD2 | Biochemical Assay | 4.45 nM | [6] |

| LLY-507 | SMYD2 | Biochemical Assay (p53 peptide) | <15 nM | [8] |

| SMYD2 | Cell-based ELISA (p53K370me1 in U2OS cells) | 0.6 µM | [8] | |

| SMYD2 | Cell-based ELISA (p53K370me1 in KYSE-150 cells) | 0.6 µM | [8] | |

| SMYD2 | Western Blot (p53K370me1 in HEK293 cells) | <1 µM | [8] | |

| AZ505 | SMYD2 | Biochemical Assay | 0.12 µM |

Table 1: Inhibitory Potency of Selected Smyd2 Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for this compound and other well-characterized SMYD2 inhibitors.

Signaling Pathway and Experimental Workflow

To understand the effect of this compound on p53 methylation, it is essential to visualize the underlying signaling pathway and the experimental procedures used for its investigation.

Caption: Smyd2-p53 signaling pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Reach of a Histone Methyltransferase: A Technical Guide to the Non-histone Targets of Smyd2

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Non-histone Targets of the Smyd2 Enzyme.

The protein lysine methyltransferase Smyd2, initially recognized for its role in histone methylation and chromatin regulation, is increasingly appreciated for its broad and critical functions in modifying non-histone proteins. This activity implicates Smyd2 in a diverse array of cellular processes and positions it as a significant target for therapeutic development, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known non-histone substrates of Smyd2, the experimental methodologies used to identify and characterize them, and the key signaling pathways modulated by these interactions.

Core Concepts: Smyd2 Substrate Recognition and Function

Smyd2, a member of the SET and MYND domain-containing family of proteins, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amine group of lysine residues on its substrates.[1][2] While initially characterized as a histone H3K4 and H3K36 methyltransferase, a growing body of evidence highlights its promiscuity towards a multitude of non-histone targets.[1][3] This broader substrate scope is facilitated by a specific recognition motif, typically characterized by a leucine or phenylalanine residue at the -1 position relative to the target lysine.[4] However, the substrate specificity of Smyd2 is not solely dictated by this motif, with protein-protein interactions and the structural context of the target lysine playing crucial roles.[4]

The functional consequences of Smyd2-mediated methylation are diverse and context-dependent. Methylation can alter a protein's stability, enzymatic activity, subcellular localization, and its interaction with other proteins.[1][3] These modifications have been shown to be pivotal in regulating critical cellular signaling pathways, including those governing cell cycle progression, apoptosis, inflammation, and cellular metabolism.[1][3][4]

Identified Non-histone Targets of Smyd2

A significant number of non-histone proteins have been identified as substrates of Smyd2. These proteins are involved in a wide range of cellular functions, and their methylation by Smyd2 has been linked to various physiological and pathological processes. The following table summarizes key non-histone targets of Smyd2, the site of methylation, and the functional outcome of this post-translational modification.

| Target Protein | Methylation Site(s) | Functional Consequence of Methylation | Key Cellular Process(es) |

| p53 | K370 | Repression of transcriptional activity, inhibition of apoptosis.[2][5] | Tumor suppression, cell cycle control |

| RB1 (Retinoblastoma) | K810, K860 | Increased phosphorylation, promotion of cell cycle progression.[1][6] | Cell cycle control, tumor suppression |

| HSP90 (Heat Shock Protein 90) | K209, K615, K531, K574 | Modulation of chaperone activity and interaction with client proteins.[1][3] | Protein folding and stability |

| PTEN (Phosphatase and Tensin Homolog) | K313 | Inhibition of tumor suppressor activity, activation of the PI3K-AKT pathway.[1][3] | Tumor suppression, cell signaling |

| STAT3 (Signal Transducer and Activator of Transcription 3) | K685 | Activation, promotion of cell proliferation and survival.[3][6] | Inflammation, cell growth, cancer progression |

| NF-κB (p65 subunit) | K310, K221 | Activation, promotion of inflammatory and pro-survival signaling.[3][6] | Inflammation, immunity, cell survival |

| PARP1 (Poly [ADP-ribose] polymerase 1) | K528 | Activation, enhancement of poly(ADP-ribose) formation.[3][7] | DNA repair, genome stability |

| ERα (Estrogen Receptor Alpha) | K266 | Repression of transactivation activity.[1] | Hormone signaling, cancer biology |

| MAPKAPK3 | Not specified | Involvement in pancreatic ductal adenocarcinoma.[1] | Signal transduction, cancer biology |

| ALK (Anaplastic Lymphoma Kinase) | Not specified | Implicated in non-small-cell lung cancer.[1] | Signal transduction, cancer biology |

| TRAF2 (TNF Receptor Associated Factor 2) | Not specified | Promotion of NF-κB signaling.[3] | Inflammation, immunity |

| BMPR2 (Bone Morphogenetic Protein Receptor Type II) | Kinase Domain | Stimulation of BMP signaling.[1] | Developmental signaling |

| AHNAK/AHNAK2 | Multiple sites | Function under investigation.[4] | Cellular structure and signaling |

| BTF3 | K2 | Function under investigation.[1] | Transcription |

| PDAP1 | K126 | Function under investigation.[1] | Cellular metabolism |

| KMT2D | K1330 | Fine-tuning of KMT2D function at chromatin.[8] | Chromatin modification, gene regulation |

| STAT1 | K175 | Inhibition of phosphorylation and nuclear translocation.[9] | Antiviral response, inflammation |

Key Signaling Pathways Regulated by Smyd2

Smyd2's methylation of non-histone targets allows it to function as a critical modulator of several key signaling pathways implicated in both normal physiology and disease.

The NF-κB Signaling Pathway

Smyd2 plays a pro-inflammatory role by promoting the NF-κB signaling cascade.[3] It directly methylates the p65 subunit of NF-κB, enhancing its transcriptional activity.[3] Furthermore, Smyd2 can methylate TRAF2, a key upstream regulator of NF-κB, leading to sustained activation of the pathway.[3] This positions Smyd2 as a crucial player in inflammatory responses and diseases.

The TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is crucial in cell growth, differentiation, and fibrosis. Smyd2 is involved in a positive feedback loop with this pathway.[4][10] TGF-β, via Smad3, induces the expression of Smyd2.[4] In turn, Smyd2 can regulate the transcription of TGF-β and other fibrotic genes, potentially through both direct promoter binding and histone methylation.[4] This interplay highlights a role for Smyd2 in pathological conditions such as renal fibrosis.[4]

The STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a key mediator of cytokine signaling, involved in cell proliferation and survival. Smyd2 has been shown to methylate STAT3, leading to its activation.[7][8] This modification can occur independently of or in concert with phosphorylation, adding another layer of regulation to STAT3-mediated gene expression.[7][8] The Smyd2-STAT3 axis is particularly relevant in the context of certain cancers and inflammatory conditions.[7][8]

References

- 1. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross talk between lysine methyltransferase Smyd2 and TGF-β-Smad3 signaling promotes renal fibrosis in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone methyltransferase Smyd2 drives adipogenesis via regulating STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone methyltransferase Smyd2 drives adipogenesis via regulating STAT3 phosphorylation [ouci.dntb.gov.ua]

- 9. gut.bmj.com [gut.bmj.com]

- 10. Cross talk between lysine methyltransferase Smyd2 and TGF-β-Smad3 signaling promotes renal fibrosis in autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Smyd2-IN-1: A Technical Guide to a Key Regulator of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SET and MYND domain-containing protein 2 (SMYD2) is a crucial lysine methyltransferase implicated in a wide array of cellular processes through its methylation of both histone and non-histone proteins. Its dysregulation is linked to the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of SMYD2, with a focus on a representative inhibitor, here termed Smyd2-IN-1, to illustrate the therapeutic potential of targeting this enzyme. We will delve into the molecular mechanisms of SMYD2-mediated gene regulation, its diverse substrate portfolio, and the impact of its inhibition on cellular signaling pathways. This guide consolidates quantitative data on SMYD2 inhibitors, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and drug development efforts.

Introduction to SMYD2

SMYD2 is a member of the SMYD family of protein lysine methyltransferases, characterized by a catalytic SET domain that is uniquely interrupted by a MYND domain, which mediates protein-protein interactions.[1] Initially identified as a histone methyltransferase, SMYD2 is now known to have a broad substrate specificity, targeting numerous non-histone proteins and thereby influencing a multitude of cellular functions beyond chromatin remodeling.[2][3] SMYD2 is broadly expressed across various tissues, with elevated levels observed in several cancer types, where it often correlates with poor patient outcomes.[4][5]

SMYD2 and Its Role in Gene Regulation

SMYD2's regulatory role is multifaceted, stemming from its ability to methylate key proteins involved in transcription, cell cycle control, and DNA damage response.

Histone Methylation

SMYD2 was first identified as a histone H3 lysine 36 (H3K36)-specific methyltransferase and has also been shown to methylate histone H3 at lysine 4 (H3K4).[1][6] While H3K36 methylation is generally associated with actively transcribed genes, SMYD2 has been observed to repress transcription in certain contexts, potentially through its interaction with the Sin3A histone deacetylase complex.[1]

Non-Histone Protein Methylation

A significant aspect of SMYD2's function lies in its methylation of non-histone proteins, which has profound implications for gene regulation and cellular signaling.[2] Key non-histone substrates include:

-

p53: SMYD2 mono-methylates the tumor suppressor p53 at lysine 370, leading to the repression of p53's transcriptional activity and apoptotic function.[1][7] This action positions SMYD2 as a potential oncogene.

-

Retinoblastoma Protein (RB): SMYD2 methylates the tumor suppressor RB at lysine 860.[1] This modification facilitates the interaction of RB with the transcriptional repressor L3MBTL1, thereby influencing cell cycle progression.[1][8]

-

Poly (ADP-ribose) Polymerase 1 (PARP1): Mono-methylation of PARP1 at lysine 528 by SMYD2 enhances its poly(ADP-ribosyl)ation activity, a critical process in the DNA damage response.[4]

-

Estrogen Receptor α (ERα): SMYD2-mediated methylation of ERα at lysine 266 prevents the activation of ERα target genes.[6]

-

Signal Transducer and Activator of Transcription 3 (STAT3): SMYD2 can methylate and activate STAT3, promoting cancer cell proliferation and survival.[6]

-

NF-κB (p65 subunit): Methylation of the p65 subunit of NF-κB by SMYD2 can also contribute to cancer progression.[6]

-

Heat Shock Protein 90 (HSP90): In the cytoplasm, SMYD2 methylates the chaperone HSP90, which is crucial for the stability and function of many client proteins, including titin in muscle cells.[9][10]

This compound: A Representative SMYD2 Inhibitor

While "this compound" is a general term, several potent and selective small molecule inhibitors of SMYD2 have been developed. These inhibitors serve as valuable tools for studying SMYD2 function and as potential therapeutic agents.

Mechanism of Action

SMYD2 inhibitors, such as AZ505 and LLY-507, typically act as competitive inhibitors, binding to the peptide substrate binding groove of SMYD2 to block the binding of its target proteins.[6]

Quantitative Data for SMYD2 Inhibitors

The following table summarizes key quantitative data for known SMYD2 inhibitors.

| Inhibitor | IC50 (μM) | Target | Cell-based Activity | Reference |

| AZ505 | 0.12 | SMYD2 | Reduces tumor growth in vivo | [6] |

| LLY-507 | Not specified | SMYD2 | Induces apoptosis and suppresses proliferation in cancer cells | [11] |

| BAY-598 | Not specified | SMYD2 | Abrogates methylation of novel substrates in cells | [8][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of SMYD2 and its inhibitors. Below are summaries of key experimental protocols cited in the literature.

In Vitro Methyltransferase Assay

-

Objective: To measure the enzymatic activity of SMYD2 and the potency of its inhibitors.

-

Methodology: Recombinant human SMYD2 is incubated with a peptide substrate (e.g., a p53-derived peptide) and a methyl donor, typically S-adenosyl-L-[methyl-³H]-methionine (³H-SAM). The reaction mixture is then spotted onto phosphocellulose paper, which is washed to remove unincorporated ³H-SAM. The amount of incorporated radioactivity, representing the extent of methylation, is quantified using a scintillation counter. For inhibitor studies, various concentrations of the compound are included in the reaction mixture to determine the IC50 value.

Western Blot Analysis for Methylation Status

-

Objective: To assess the methylation status of SMYD2 substrates in cells.

-

Methodology: Cells are treated with a SMYD2 inhibitor or transfected with siRNA targeting SMYD2. Whole-cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is probed with primary antibodies specific for the methylated form of the substrate of interest (e.g., anti-mono-methyl-p53) and a primary antibody for the total protein as a loading control. Detection is achieved using HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine the genomic localization of SMYD2 and its histone marks.

-

Methodology: Cells are cross-linked with formaldehyde to fix protein-DNA interactions. The chromatin is then sheared into small fragments by sonication. An antibody specific to SMYD2 or a specific histone methylation mark (e.g., H3K36me2) is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and analyzed by quantitative PCR (qPCR) or next-generation sequencing to identify the genomic regions where SMYD2 is bound.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving SMYD2 is essential for a comprehensive understanding.

References

- 1. SET/MYND Lysine Methyltransferases Regulate Gene Transcription and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the SMYD2-PARP1 Complex Reveals Both Productive and Allosteric Modes of Peptide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Smyd2 is a Myc-regulated gene critical for MLL-AF9 induced leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMYD2 SET and MYND domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Lysine methyltransferase Smyd2 regulates Hsp90-mediated protection of the sarcomeric titin springs and cardiac function | Gene Tools, LLC [gene-tools.com]

- 10. Smyd2 controls cytoplasmic lysine methylation of Hsp90 and myofilament organization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The histone methyltransferase SMYD2 is a novel therapeutic target for the induction of apoptosis in ovarian clear cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Roles of SMYD2: A Technical Guide to its Cellular Functions and Therapeutic Potential

Abstract

SET and MYND domain-containing protein 2 (SMYD2) is a crucial protein lysine methyltransferase involved in a vast array of cellular processes through the methylation of both histone and non-histone proteins. Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core cellular functions of SMYD2, its diverse substrates, and its involvement in key signaling pathways. Furthermore, it details established experimental methodologies for its study and summarizes the current landscape of SMYD2-targeted drug development, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to SMYD2

SMYD2, also known as KMT3C, is a member of the SMYD family of lysine methyltransferases, characterized by a unique protein structure featuring a catalytic SET (Suppressor of variegation, Enhancer of Zeste, Trithorax) domain that is split by a MYND (Myeloid-Nervy-DEAF1) domain. The SET domain is responsible for the enzymatic transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue on a substrate protein, while the MYND domain functions as a protein-protein interaction module. SMYD2 is localized in both the nucleus and the cytoplasm, allowing it to act on a wide variety of substrates and participate in diverse cellular functions ranging from transcriptional regulation to signal transduction.

Substrates of SMYD2

SMYD2 exhibits broad substrate specificity, targeting both histone and a multitude of non-histone proteins. This promiscuity is central to its diverse biological roles.

Histone Substrates

Initially, SMYD2 was identified as a histone methyltransferase. While its primary roles now appear to be linked to non-histone targets, it does methylate histones to regulate gene expression.

| Histone Substrate | Site of Methylation | Reported Function of Methylation |

| Histone H3 | Lysine 4 (H3K4) | Transcriptional activation |

| Histone H3 | Lysine 36 (H3K36) | Transcriptional repression or activation, depending on context |

| Histone H4 | Lysine 20 (H4K20) | Regulation of gene transcription |

Non-Histone Substrates

A growing body of research highlights the critical importance of SMYD2-mediated methylation of non-histone proteins in regulating cellular signaling and function. A comprehensive proteomics study using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) identified numerous cellular targets of SMYD2, revealing a subset of 35 lysine monomethylation (Kme1) sites that were significantly down-regulated upon SMYD2 knockdown or inhibition[1][2][3][4].

| Non-Histone Substrate | Site(s) of Methylation | Reported Function of Methylation |

| Tumor Suppressors | ||

| p53 | Lysine 370 (K370) | Inhibition of p53 transcriptional activity and apoptosis |

| Retinoblastoma (RB1) | Lysine 810 (K810), Lysine 860 (K860) | Promotes cell cycle progression by increasing RB1 phosphorylation |

| PTEN | Lysine 313 (K313) | Activation of the AKT/mTOR pathway, promoting fibrosis |

| Signaling Proteins | ||

| STAT3 | Lysine 49 (K49) | Activation, leading to increased cell proliferation and survival |

| NF-κB (p65 subunit) | Lysine 310 (K310) | Activation, promoting inflammatory and survival pathways |

| TRAF2 | Multiple sites | Enhanced NF-κB signaling by preventing proteolysis |

| β-Catenin | Lysine 345 (K345) | Nuclear translocation and activation of WNT signaling |

| BMPR2 | Kinase Domain | Stimulation of BMPR2 kinase activity and BMP pathway activation |

| Other Key Proteins | ||

| HSP90 | Lysine 615 (K615) | Regulation of chaperone activity and sarcomere integrity |

| PARP1 | Lysine 528 (K528) | Enhancement of poly(ADP-ribose) polymerase activity |

| Estrogen Receptor α (ERα) | Lysine 266 (K266) | Prevention of ERα target gene activation |

| AHNAK / AHNAK2 | Multiple sites | Implicated in cell migration and invasion |

Cellular Functions and Signaling Pathways

Through the methylation of its diverse substrates, SMYD2 modulates a wide range of fundamental cellular processes and signaling cascades.

Regulation of NF-κB Signaling

SMYD2 is a positive regulator of the NF-κB signaling pathway, a critical mediator of inflammation, immunity, and cell survival. SMYD2 can methylate the p65 subunit of NF-κB, but it also targets TNF receptor-associated factor 2 (TRAF2). SMYD2-mediated methylation of TRAF2 enhances and sustains NF-κB activation by preventing TRAF2 from undergoing proteasomal degradation[5][6][7]. This leads to increased nuclear translocation of p65 and subsequent transcription of NF-κB target genes.

Modulation of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another key oncogenic protein regulated by SMYD2. In triple-negative breast cancer, SMYD2 directly methylates STAT3, leading to its activation. Activated STAT3 then promotes the transcription of genes involved in cell proliferation and survival, contributing to tumor progression.

Control of Tumor Suppressor Activity

SMYD2 plays a significant oncogenic role by directly inhibiting the function of key tumor suppressor proteins, p53 and the retinoblastoma protein (RB1). SMYD2 monomethylates p53 at lysine 370, which represses p53-mediated transcriptional activation and its apoptotic functions. Similarly, SMYD2 methylates RB1 at lysines 810 and 860. This methylation enhances the phosphorylation of RB1, leading to the release of the E2F transcription factor and promoting cell cycle progression.

Role in Human Diseases

The aberrant expression and activity of SMYD2 are linked to a variety of human pathologies.

-

Cancer : Overexpression of SMYD2 is a common feature in numerous cancers, including gastric, breast, esophageal, bladder, and pancreatic cancers. Its role in promoting cell proliferation, survival, migration, and invasion is well-documented and often correlates with poor patient prognosis.

-

Kidney Disease : SMYD2 is implicated in the progression of both acute kidney injury and chronic kidney disease by regulating pathological processes like cell proliferation, apoptosis, inflammation, and fibrosis.

-

Cardiovascular Disease : In the heart, SMYD2 is involved in maintaining sarcomere integrity through the methylation of HSP90 and the HSP90-titin complex. Its dysregulation can contribute to cardiac dysfunction.

SMYD2 as a Therapeutic Target

Given its critical role in driving oncogenesis, SMYD2 has emerged as a promising molecular target for cancer therapy. The development of small-molecule inhibitors aims to block its methyltransferase activity, thereby restoring the function of tumor suppressors and inhibiting pro-cancer signaling pathways.

| Inhibitor | Target | IC₅₀ | Notes |

| AZ505 | SMYD2 | 0.12 µM (120 nM) | Highly selective over other methyltransferases like SMYD3, DOT1L, and EZH2. |

| LLY-507 | SMYD2 | <15 nM | Potent and selective; active in cells at submicromolar concentrations. |

| AZ506 | SMYD2 | 17 nM | Potent inhibitor that decreases SMYD2-mediated methylation in cells. |

| BAY-598 | SMYD2 | 27 nM | A selective chemical probe for studying SMYD2 function. |

| A-893 | SMYD2 | 2.8 nM | A potent, cell-active inhibitor of SMYD2. |

Key Experimental Methodologies

The study of SMYD2 function relies on a variety of well-established molecular and cellular biology techniques.

In Vitro Methyltransferase Assay

This assay directly measures the enzymatic activity of SMYD2 on a specific substrate.

Protocol Outline:

-

Reagents : Recombinant SMYD2 protein, recombinant substrate protein (e.g., histone H3 or p53), S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor, and reaction buffer.

-

Reaction Setup : Combine recombinant SMYD2 and the substrate in the reaction buffer.

-

Initiation : Start the reaction by adding ³H-SAM. Incubate at 30°C for 1-2 hours.

-

Termination : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection :

-

Separate the reaction products by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Visualize the methylated substrate by autoradiography to detect the incorporated ³H-methyl group.

-

Alternatively, use a filter-binding assay where the reaction mixture is spotted onto P81 phosphocellulose paper, washed, and the incorporated radioactivity is measured by scintillation counting.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with SMYD2 within the cell.

Protocol Outline:

-

Cell Lysis : Lyse cells under non-denaturing conditions to preserve protein-protein interactions. Use a lysis buffer containing mild detergents (e.g., NP-40 or Triton X-100) and protease inhibitors.

-

Pre-clearing (Optional) : Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background.

-

Immunoprecipitation : Add a primary antibody specific to SMYD2 to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C to allow the antibody to bind to SMYD2 and its interacting partners.

-

Complex Capture : Add Protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the entire protein complex. Incubate for 1-2 hours at 4°C.

-

Washing : Pellet the beads by centrifugation and wash several times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution : Elute the protein complexes from the beads using a low-pH buffer or SDS-PAGE loading buffer.

-

Analysis : Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein[8][9][10][11].

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to determine the specific genomic loci where SMYD2 is bound, typically at the promoter or enhancer regions of its target genes.

Protocol Outline:

-

Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA, capturing the in vivo interactions. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing : Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase)[12][13].

-

Immunoprecipitation : Incubate the sheared chromatin with an antibody specific to SMYD2 overnight at 4°C.

-

Complex Capture : Add Protein A/G beads to capture the antibody-SMYD2-DNA complexes.

-

Washing : Wash the beads extensively to remove non-specific chromatin.

-

Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification : Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis : Analyze the purified DNA by quantitative PCR (qPCR) to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis[14][15].

Conclusion

SMYD2 is a multifaceted lysine methyltransferase with a profound impact on cellular physiology and pathology. Its ability to methylate a wide range of histone and non-histone substrates places it at the nexus of numerous critical signaling pathways that govern cell fate. The strong association between SMYD2 overexpression and cancer progression has established it as a high-value target for drug development. The ongoing development of potent and selective SMYD2 inhibitors holds significant promise for novel therapeutic strategies. Future research will likely focus on further elucidating the complex interplay between SMYD2 and its diverse substrates in different cellular contexts and advancing SMYD2 inhibitors into clinical trials.

References

- 1. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-EPMC4813708 - Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics. - OmicsDI [omicsdi.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. genetex.com [genetex.com]

- 10. researchgate.net [researchgate.net]

- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 13. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encodeproject.org [encodeproject.org]

- 15. epd.expasy.org [epd.expasy.org]

Smyd2-IN-1: A Technical Guide for Investigating Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 2 (Smyd2) is a lysine methyltransferase implicated in a growing number of cellular processes, with emerging evidence highlighting its significant role in the pathophysiology of cardiovascular disease. Smyd2 catalyzes the methylation of both histone and non-histone proteins, thereby regulating gene expression and protein function. Its involvement in key aspects of cardiac and vascular biology, including cardiomyocyte apoptosis, vascular smooth muscle cell proliferation and phenotypic switching, and vascular aging, positions it as a compelling therapeutic target. This technical guide focuses on Smyd2-IN-1, a potent and selective inhibitor of Smyd2, and its potential as a chemical probe for studying and developing novel therapies for cardiovascular diseases. While specific preclinical data for this compound in cardiovascular models is not yet extensively published, this document synthesizes the current understanding of Smyd2's role in the cardiovascular system and provides a framework for utilizing this compound in relevant experimental settings.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor of Smyd2, identified from patent WO2016166186A1.[1][2] It exhibits high potency with a reported half-maximal inhibitory concentration (IC50) of 4.45 nM.[1][2] The chemical structure of this compound is based on an aryl-cyanoguanidine scaffold.

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | SET and MYND domain-containing protein 2 (Smyd2) | [1][2] |

| IC50 | 4.45 nM | [1][2] |

| Chemical Class | Aryl-cyanoguanidine | [1][2] |

| Patent | WO2016166186A1 | [1][2] |

The Role of Smyd2 in Cardiovascular Disease

Smyd2 has been shown to play a multifaceted role in the cardiovascular system, influencing processes that are central to the development and progression of various cardiovascular pathologies.

Vascular Aging and Endothelial Senescence

Recent studies have demonstrated that Smyd2 expression is upregulated in vascular aging models.[3] Inhibition of Smyd2 has been shown to ameliorate endothelial inflammation and attenuate senescence-associated phenotypes in vascular endothelial cells.[3] This suggests that Smyd2 could be a key driver of vascular aging, a major contributor to cardiovascular disease.[3]

Vascular Smooth Muscle Cell (VSMC) Phenotypic Switching

The transition of vascular smooth muscle cells from a contractile to a synthetic phenotype is a critical event in the development of atherosclerosis and restenosis. Smyd2 has been shown to regulate VSMC phenotypic switching and intimal hyperplasia.[4][5] Inhibition of Smyd2 can suppress VSMC proliferation and migration, key processes in the formation of neointima.[5]

Cardiomyocyte Apoptosis

Smyd2 acts as an endogenous antagonist of p53-dependent cardiomyocyte apoptosis.[6] In response to apoptotic stimuli, Smyd2 levels are decreased, leading to an increase in p53-mediated cell death.[6] Overexpression of Smyd2 can prevent cardiomyocyte apoptosis, suggesting that inhibition of Smyd2 could potentially exacerbate ischemic injury.[6] However, the precise role of Smyd2 in the context of myocardial infarction and heart failure requires further investigation.

Sarcomere Organization

Smyd2 is also involved in maintaining the structural integrity of the sarcomere, the fundamental contractile unit of cardiomyocytes.[7] It interacts with and methylates Hsp90, which is crucial for the stability of the giant protein titin within the sarcomere.[7][8]

Key Signaling Pathways Involving Smyd2 in the Cardiovascular System

The following diagram illustrates the known and proposed signaling pathways through which Smyd2 exerts its effects in the cardiovascular system.

Experimental Protocols for Studying this compound in Cardiovascular Disease Models

The following protocols are provided as a guide for researchers. While specific data for this compound is limited, these methodologies are based on established techniques used to study other Smyd2 inhibitors and the role of Smyd2 in cardiovascular models.

In Vitro Assays

1. Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration Assay

-

Objective: To assess the effect of this compound on VSMC proliferation and migration, key events in neointima formation.

-

Cell Culture: Primary human aortic smooth muscle cells (HASMC) or a rat aortic smooth muscle cell line (A7r5) can be used.

-

Proliferation Assay (e.g., BrdU incorporation or CyQUANT assay):

-

Seed VSMCs in 96-well plates.

-

Starve cells in serum-free media for 24 hours to synchronize them.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

-

Stimulate cells with a mitogen such as platelet-derived growth factor (PDGF-BB; 20 ng/mL).

-

After 24-48 hours, assess cell proliferation using a BrdU incorporation kit or CyQUANT cell proliferation assay kit according to the manufacturer's instructions.

-

-

Migration Assay (e.g., Transwell or wound-healing assay):

-

For the Transwell assay, coat the inserts of a 24-well Transwell plate with a suitable extracellular matrix protein (e.g., fibronectin).

-

Seed VSMCs in the upper chamber in serum-free media containing this compound.

-

Add PDGF-BB to the lower chamber as a chemoattractant.

-

After 6-24 hours, fix and stain the cells that have migrated to the lower surface of the membrane and quantify them.

-

For the wound-healing assay, create a scratch in a confluent monolayer of VSMCs, treat with this compound, and monitor wound closure over time.

-

2. Cardiomyocyte Apoptosis Assay

-

Objective: To determine the effect of this compound on cardiomyocyte apoptosis under stress conditions.

-

Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) or the H9c2 cell line can be used.

-

Apoptosis Induction: Induce apoptosis using stimuli such as cobalt chloride (CoCl2; to mimic hypoxia) or doxorubicin.[6]

-

TUNEL Assay:

-

Culture cardiomyocytes on coverslips and treat with this compound followed by an apoptotic stimulus.

-

After the treatment period, fix the cells and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.

-

Counterstain with a nuclear dye (e.g., DAPI) and a cardiomyocyte-specific marker (e.g., α-actinin) for visualization by fluorescence microscopy.

-

-

Caspase-3/7 Activity Assay:

-

Plate cardiomyocytes in a 96-well plate and treat as described above.

-

Measure caspase-3/7 activity using a luminescent or fluorescent assay kit.

-

3. Endothelial Cell Senescence Assay

-

Objective: To investigate the effect of this compound on endothelial cell senescence.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or rat aortic endothelial cells (RAECs) can be used.[3]

-

Senescence Induction: Induce senescence with angiotensin II (Ang II).[3]

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:

-

Culture endothelial cells and treat with Ang II in the presence or absence of this compound.

-

After the treatment period, fix the cells and stain for SA-β-Gal activity, a widely used biomarker for senescent cells.

-

Quantify the percentage of blue-stained (senescent) cells.

-

In Vivo Models

1. Carotid Artery Ligation Model of Neointima Formation

-

Objective: To evaluate the in vivo efficacy of this compound in preventing neointima formation after vascular injury.

-

Animal Model: C57BL/6 mice are commonly used.

-

Procedure:

-

Perform a complete ligation of the left common carotid artery.

-

Administer this compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dose will need to be determined through pharmacokinetic and pharmacodynamic studies.

-

After a defined period (e.g., 28 days), euthanize the animals and perfuse-fix the carotid arteries.

-

Embed the arteries in paraffin or OCT, section, and stain with hematoxylin and eosin (H&E) and elastin stains.

-

Perform morphometric analysis to measure the neointimal area, medial area, and lumen area.

-

2. Myocardial Infarction (MI) Model

-

Objective: To assess the impact of this compound on cardiac remodeling and function following myocardial infarction.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery.

-

Administer this compound or vehicle starting at a designated time point post-MI.

-

Monitor cardiac function over time using echocardiography to measure parameters such as ejection fraction and fractional shortening.

-

At the end of the study, harvest the hearts for histological analysis (e.g., Masson's trichrome staining to assess fibrosis) and molecular analysis (e.g., Western blotting for apoptotic and hypertrophic markers).

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for in vitro and in vivo studies of this compound.

Conclusion

This compound represents a valuable tool for elucidating the complex role of Smyd2 in cardiovascular disease. Its high potency and selectivity make it an ideal chemical probe for dissecting the molecular mechanisms underlying various cardiovascular pathologies. While further studies are required to establish the specific preclinical efficacy of this compound, the existing body of research on Smyd2 provides a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks outlined in this guide offer a starting point for researchers to explore the therapeutic potential of targeting Smyd2 in cardiovascular disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histone methyltransferase Smyd2 drives vascular aging by its enhancer-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMYD2 Regulates Vascular Smooth Muscle Cell Phenotypic Switching and Intimal Hyperplasia via Interaction with Myocardin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SMYD2 Regulates Vascular Smooth Muscle Cell Phenotypic Switching and Intimal Hyperplasia via Interaction with Myocardin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Smyd Family of Methyltransferases: Role in Cardiac and Skeletal Muscle Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction to SMYD2 and the Role of Chemical Probes

An In-depth Technical Guide to Smyd2-IN-1 as a Chemical Probe for SMYD2

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a crucial role in cellular processes by methylating both histone and non-histone proteins.[1] SMYD2 catalyzes the transfer of methyl groups to lysine residues, thereby modifying protein function and influencing gene expression.[2] Its substrates include key regulators of cell cycle and apoptosis, such as the tumor suppressors p53 and Retinoblastoma protein (Rb), as well as other proteins like HSP90, PARP1, and STAT3.[1][2][3] Dysregulation and overexpression of SMYD2 have been linked to the progression of various cancers, including esophageal squamous carcinoma, bladder carcinoma, and gastric cancer, often correlating with a poorer prognosis.[1] This makes SMYD2 an attractive therapeutic target for drug development.

To validate novel drug targets and explore their complex biology, highly potent and selective chemical probes are indispensable tools. A chemical probe is a small molecule that can inhibit a specific target protein with high potency and selectivity, allowing researchers to study the biological consequences of that inhibition in both biochemical and cellular contexts.[1] this compound is one such molecule designed to facilitate the study of SMYD2 function.

This compound: A Potent Chemical Probe for SMYD2

This compound is a potent inhibitor of SMYD2, identified from patent WO2016166186A1.[4][5] It serves as a valuable research tool for dissecting the cellular functions of SMYD2 and validating its role in disease.

Data Presentation: Potency and Selectivity

The effectiveness of a chemical probe is defined by its potency (how little of the compound is needed to inhibit the target) and its selectivity (how specifically it binds to the intended target versus other proteins). This compound demonstrates high potency, as detailed in the comparative data below.

Table 1: Biochemical Potency of Selected SMYD2 Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | SMYD2 | 4.45 | [4][5] |

| A-893 | SMYD2 | 2.8 | [6] |

| LLY-507 | SMYD2 | <15 | [6] |

| AZ506 | SMYD2 | 17 | [6] |

| BAY-598 | SMYD2 | 27 | [6] |

| AZ505 | SMYD2 | 120 |[6] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of SMYD2 Inhibitor BAY-598

| Compound | Cellular Target | Cellular IC₅₀ (nM) | Cell Line | Reference |

|---|

| BAY-598 | p53 Methylation | 58 | HEK293T |[1] |

Signaling Pathways Involving SMYD2

SMYD2 is implicated in multiple signaling pathways that are critical for cell growth, inflammation, and fibrosis. Its inhibition by probes like this compound can modulate these pathways, providing insights into their mechanisms. Key substrates include p53, Rb, TRAF2 (implicated in NF-κB signaling), STAT3, and the BMP receptor BMPR2.[1][7][8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and use of any chemical probe.

Biochemical Assay for SMYD2 Inhibition (IC₅₀ Determination)

This protocol describes a common method, the Scintillation Proximity Assay (SPA), to measure the direct inhibition of SMYD2's methyltransferase activity in vitro.

Principle: The assay measures the transfer of a radiolabeled methyl group from S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) to a biotinylated peptide substrate (e.g., a p53-derived peptide). When the biotinylated peptide is captured by streptavidin-coated SPA beads, the emitted β-particles from the incorporated ³H-methyl group excite the scintillant in the beads, producing a light signal that can be quantified.

Materials:

-

Recombinant human SMYD2 enzyme

-

Biotinylated p53 peptide substrate (e.g., Biotin-SHLK(370)SKK)

-

³H-SAM (radiolabeled cofactor)

-

Unlabeled SAM

-

Assay Buffer: 50 mM Tris-HCl (pH 9.0), 5 mM DTT, 0.01% Triton X-100[10]

-

Streptavidin-coated SPA beads

-

This compound (or other inhibitors) dissolved in DMSO

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in Assay Buffer to achieve the final desired concentrations for the assay.

-

Reaction Mixture: In a 384-well plate, add the components in the following order:

-

Assay Buffer.

-